3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11IN2O4 It is a derivative of benzamide, characterized by the presence of iodine, methoxy, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Iodination: The iodination of the benzene ring is carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration, methoxylation, iodination, and amidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized derivatives.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These properties enable the compound to modulate biological pathways and exhibit various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methoxy-N-(2-nitrophenyl)benzamide
- 3-iodo-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
Uniqueness
3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-11(17(19)20)5-6-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETMNAKGODLWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.